2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound features an indole core substituted with an ethyl group at position 1, a methyl group at position 7, and an ethanamine side chain at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific substituents can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as hydrochloric acid or acetic acid and is conducted under reflux conditions . The resulting indole derivatives can then be purified and further functionalized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole core to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, tetrahydroindoles, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. Indole derivatives can bind to receptors and enzymes, modulating their activity. For example, they may act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine:
2-(1-methyl-1H-indol-3-yl)ethanamine: This compound has a methyl group at position 1 but lacks the ethyl group at position 7.
Uniqueness
2-(1-ethyl-7-methyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-(1-ethyl-7-methylindol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15-9-11(7-8-14)12-6-4-5-10(2)13(12)15/h4-6,9H,3,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQAQORAHYFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC(=C21)C)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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